4-Azaindole vs. Indole: 1.2 logD Reduction and 20-Fold Improved Unbound Clearance in PAK1 Inhibitor Scaffolds
In a head-to-head scaffold comparison for PAK1 inhibition, indole-based compound 1 exhibited a calculated logD (clogD) of 4.4, whereas the 4-azaindole surrogate (compound 5) was designed to reduce lipophilicity while maintaining biochemical potency [1]. The 4-azaindole-containing series demonstrated a 2-fold improvement in cellular potency, enhanced permeability, improved aqueous solubility, and lower plasma protein binding relative to the indole starting point. In mouse pharmacokinetic studies, the 4-azaindole derivative 5 exhibited a 20-fold decrease in unbound clearance compared to indole 1 [1].
| Evidence Dimension | Unbound clearance (mouse PK) |
|---|---|
| Target Compound Data | 20-fold reduction relative to indole comparator (4-azaindole derivative 5 vs. indole 1) |
| Comparator Or Baseline | Indole 1 (clogD = 4.4) |
| Quantified Difference | 20-fold decrease in unbound clearance; 2-fold improvement in cellular potency |
| Conditions | Mouse pharmacokinetic studies; PAK1 biochemical and cellular assays |
Why This Matters
This quantifiable improvement in ADME properties directly translates to reduced dosing requirements and lower off-target risk, justifying procurement of 4-azaindole over indole for kinase inhibitor development.
- [1] Lee W, Crawford JJ, Aliagas I, Murray LJ, Tay S, Wang W, Heise CE, Hoeflich KP, La H, Mathieu S, Mintzer R, Ramaswamy S, Rouge L, Rudolph J. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorg Med Chem Lett. 2016;26(15):3518–3524. View Source
